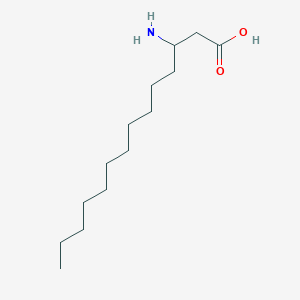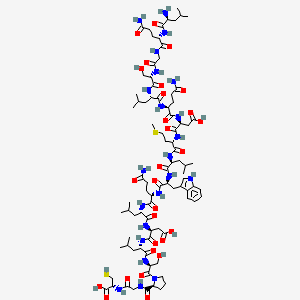
Leptin (150-167) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptin (150-167) (human) is a peptide hormone derived from the larger leptin protein, which is primarily produced by adipose tissue. This specific fragment, consisting of amino acids 150 to 167, plays a crucial role in regulating energy balance, appetite, and metabolism. Leptin itself is a key hormone involved in the regulation of body weight, energy expenditure, and various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Leptin (150-167) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of leptin (150-167) (human) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified through a series of chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Leptin (150-167) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products
The major products formed from these reactions include oxidized methionine residues, reduced disulfide bonds, and peptides with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Leptin (150-167) (human) has a wide range of scientific research applications:
Chemistry: It is used in studies to understand peptide synthesis, folding, and stability.
Biology: Researchers use it to investigate the role of leptin in energy homeostasis, appetite regulation, and metabolic processes.
Medicine: It is studied for its potential therapeutic applications in treating obesity, metabolic disorders, and leptin deficiencies.
Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations
Wirkmechanismus
Leptin (150-167) (human) exerts its effects by binding to leptin receptors (LEPR) located in the hypothalamus and other tissues. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various physiological processes such as appetite suppression, energy expenditure, and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptin (full-length): The full-length leptin protein consists of 167 amino acids and has broader physiological effects compared to the 150-167 fragment.
Leptin (116-130) (human): Another fragment of leptin that has been studied for its biological activity.
Leptin (22-56) (human): This fragment is also used in research to understand the structure-function relationship of leptin
Uniqueness
Leptin (150-167) (human) is unique in its ability to specifically interact with certain leptin receptors and activate distinct signaling pathways. This specificity makes it a valuable tool for studying the detailed mechanisms of leptin action and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C87H138N22O28S2 |
|---|---|
Molekulargewicht |
2004.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C87H138N22O28S2/c1-41(2)27-48(88)72(121)97-50(18-21-65(89)112)73(122)93-36-68(115)95-61(38-110)84(133)104-54(28-42(3)4)77(126)98-52(20-23-67(91)114)75(124)106-59(33-70(117)118)82(131)100-53(24-26-139-11)76(125)102-55(29-43(5)6)78(127)105-58(32-46-35-92-49-16-13-12-15-47(46)49)81(130)99-51(19-22-66(90)113)74(123)101-56(30-44(7)8)79(128)107-60(34-71(119)120)83(132)103-57(31-45(9)10)80(129)108-62(39-111)86(135)109-25-14-17-64(109)85(134)94-37-69(116)96-63(40-138)87(136)137/h12-13,15-16,35,41-45,48,50-64,92,110-111,138H,14,17-34,36-40,88H2,1-11H3,(H2,89,112)(H2,90,113)(H2,91,114)(H,93,122)(H,94,134)(H,95,115)(H,96,116)(H,97,121)(H,98,126)(H,99,130)(H,100,131)(H,101,123)(H,102,125)(H,103,132)(H,104,133)(H,105,127)(H,106,124)(H,107,128)(H,108,129)(H,117,118)(H,119,120)(H,136,137)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI-Schlüssel |
NRYBAZVQPHGZNS-ZSOCWYAHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CS)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
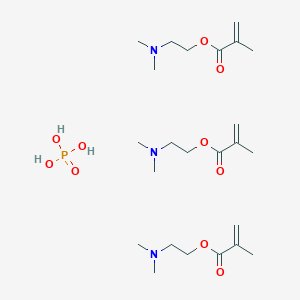

![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
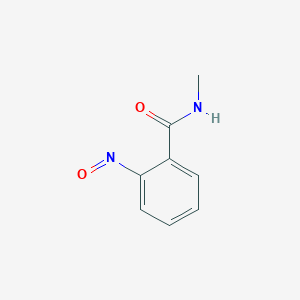
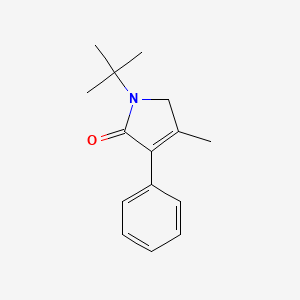
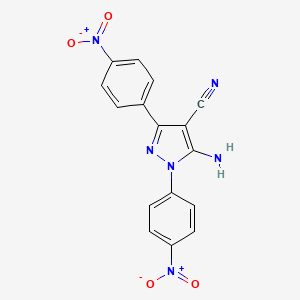
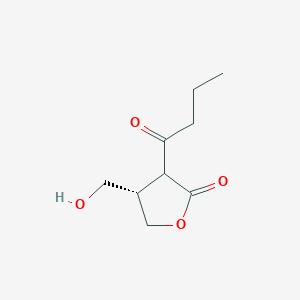
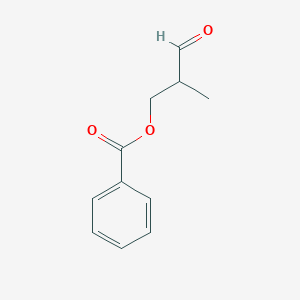
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
